molecular formula C12H22O2 B15261504 {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B15261504
M. Wt: 198.30 g/mol
InChI Key: HINOBRIOUPCAFY-UHFFFAOYSA-N
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Description

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes an oxygen atom and a methanol group. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic ring. The methanol group can then be introduced through a nucleophilic substitution reaction using methanol as the nucleophile. Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.

Chemical Reactions Analysis

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving spirocyclic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The methanol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol can be compared with other spirocyclic compounds, such as:

    {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine:

    {1,8-Dioxaspiro[4.5]decan-2-yl}methanol: This compound has an additional oxygen atom in the ring system, which can influence its chemical properties and reactivity.

    {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: The presence of a methyl group and a different ring structure makes this compound distinct in terms of its chemical behavior and applications.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanol group, which together impart unique chemical and biological properties.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10,13H,3-9H2,1-2H3

InChI Key

HINOBRIOUPCAFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC(O2)CO)CC1)C

Origin of Product

United States

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